2-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole
Description
2-Methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is a structurally complex heterocyclic compound featuring:
- A 2-methylimidazole core, a five-membered aromatic ring with two nitrogen atoms.
- An azetidine (four-membered nitrogen-containing ring) substituent at the N1 position of the imidazole, linked via a methyl group.
- A 4-methylthiophene-2-carbonyl moiety attached to the azetidine, introducing sulfur-based aromaticity and a ketone functional group.
The compound’s design likely aims to balance lipophilicity (via the thiophene and methyl groups) and conformational rigidity (via the azetidine) for targeted interactions .
Properties
IUPAC Name |
[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-5-13(19-9-10)14(18)17-7-12(8-17)6-16-4-3-15-11(16)2/h3-5,9,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIRMPJNOMVWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole derivatives from the evidence:
Key Structural Differences
Heterocyclic Diversity: The target compound’s azetidine (4-membered ring) is rare compared to more common 5- or 6-membered rings (e.g., pyrrolidine in , triazole in ). The 4-methylthiophene-2-carbonyl group introduces sulfur-based π-electron density, contrasting with phenyl () or chlorophenyl () substituents. This could enhance interactions with sulfur-binding enzymes or receptors .
Synthetic Complexity :
- The target’s synthesis likely requires precise coupling steps (e.g., introducing the azetidine-thiophene moiety), whereas compounds like and use one-pot condensations with catalysts like ceric ammonium nitrate (CAN).
Biological Activity :
- While the target’s activity is unspecified, compounds with triazole-imidazole hybrids (e.g., ) show antimicrobial activity (MIC 4–32 µg/mL), and benzimidazole-thiosemicarbazones () may target cysteine proteases. The azetidine-thiophene combination in the target could hypothetically modulate pharmacokinetics (e.g., metabolic stability) .
Physicochemical Properties
- Lipophilicity : The methylthiophene group likely increases logP compared to purely aromatic analogs (e.g., ), improving membrane permeability.
- Solubility : The azetidine’s compact structure may reduce steric hindrance, enhancing aqueous solubility relative to bulkier diphenyl derivatives ().
- Spectroscopic Signatures : The thiophene carbonyl group would produce distinct IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (~190 ppm for carbonyl) signals, differentiating it from nitroimidazoles (e.g., ) or acetamide derivatives ().
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